sodium 2-(1H-1,2,4-triazol-1-yl)acetate
Description
Properties
IUPAC Name |
sodium;2-(1,2,4-triazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYZVGMQWYKDBW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583858-39-3 | |
| Record name | sodium 2-(1H-1,2,4-triazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the compound with potential changes in the triazole ring.
Substitution: Various substituted triazole derivatives depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Anticancer Properties
Sodium 2-(1H-1,2,4-triazol-1-yl)acetate has shown significant potential in the development of antifungal and anticancer agents . Triazole derivatives are known for their ability to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens and cancer cells. The compound's mechanism of action involves the formation of hydrogen bonds with target proteins, enhancing its pharmacological efficacy and selectivity against cancer cells.
Case Study: Cytotoxic Activity
A study demonstrated that this compound exhibited promising cytotoxic effects against various cancer cell lines, including HeLa cells. The compound induced apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Agricultural Applications
Fungicidal Activity
In agriculture, this compound is utilized as a fungicide . Its ability to inhibit specific enzymes makes it effective in controlling fungal growth in crops. Research has indicated that triazole derivatives can disrupt fungal cell wall synthesis and metabolic processes .
Data Table: Efficacy of this compound as a Fungicide
| Fungal Strain | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 100 | 90 |
| Rhizoctonia solani | 75 | 80 |
Biochemical Research
Enzyme Inhibition Studies
This compound has been studied for its role as an enzyme inhibitor . Its interactions with various biological targets make it a valuable compound in drug discovery. Research indicates that it can inhibit enzymes critical for the proliferation of cancer cells and pathogenic fungi .
Case Study: Enzyme Activity Inhibition
A study on the inhibition of acetylcholinesterase (AChE) revealed that this compound derivatives showed significant activity against this enzyme. This inhibition is crucial for developing treatments for neurological disorders such as Alzheimer's disease .
Chemical Synthesis Applications
Building Block in Organic Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its triazole ring structure allows for versatile modifications that can lead to the development of novel compounds with enhanced biological activities .
Data Table: Synthesis Routes
| Compound Derived | Synthesis Method | Yield (%) |
|---|---|---|
| 4-[1-(4-cyano phenyl)-(1H-1,2,4-triazol-1-yl)methyl]benzonitrile | Nucleophilic substitution with triazole | 92 |
| Ethyl [3-(4-chlorophenyl)-5-oxo...] | Reflux with sodium in ethanol | 85 |
Mechanism of Action
The mechanism of action of sodium 2-(1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt essential biochemical pathways in pathogens or cancer cells, leading to their death or reduced proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Acid and Ester Derivatives
1,2,4-Triazole-1-Acetic Acid (C₄H₅N₃O₂)
- Molecular Weight : 127.10 g/mol .
- Key Differences : Lacks the sodium counterion, resulting in lower water solubility. Primarily used as a precursor for salts and esters.
Ethyl 2-(1H-1,2,4-Triazol-1-yl)Acetate (C₆H₈N₃O₂)
- Molecular Weight : 170.17 g/mol .
- Key Differences : The ethyl ester derivative exhibits higher lipophilicity (LogP: ~1.02) compared to the sodium salt, favoring membrane permeability in drug delivery . Used in click chemistry and as intermediates in antibiotic synthesis .
Sodium Salts with Substituted Triazole Moieties
Sodium 2-(1-Methyl-1H-1,2,4-Triazol-3-yl)Acetate (C₅H₇N₃O₂Na)
Sodium 2-(1,3-Dimethyl-1H-1,2,4-Triazol-5-yl)Acetate (C₆H₉N₃O₂Na)
- Molecular Weight : 186.15 g/mol .
- Key Differences : Dual methyl groups at N1 and N3 positions further alter electronic properties, enhancing stability but possibly diminishing biological activity due to reduced hydrogen-bonding capacity .
Potassium vs. Sodium Salts
- Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-Triazol-5-yl)Thio)Acetate :
Biological Activity
Sodium 2-(1H-1,2,4-triazol-1-yl)acetate is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound consists of a triazole ring attached to an acetate group. The presence of the sodium ion enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent bonds such as hydrogen bonding and van der Waals interactions.
Target Interactions
- Enzymatic Modulation : The compound has been shown to bind to cytochrome P450 enzymes, potentially altering their activity and influencing metabolic pathways.
- Cellular Effects : Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that triazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity : Studies have reported promising cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .
- Mechanistic Insights : The compound may induce apoptosis through pathways involving cell cycle arrest and modulation of tubulin dynamics .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities:
- Antifungal Effects : Preliminary studies suggest that this compound can inhibit the growth of certain fungi by disrupting their cellular functions.
Study 1: Anticancer Evaluation
A study evaluating various triazole derivatives found that this compound exhibited significant antiproliferative effects in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
Study 2: Enzymatic Interaction
Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The study revealed that the compound could modulate enzyme activity through hydrogen bonding with the heme group.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its solubility. Its interactions with biological macromolecules may enhance its bioavailability and efficacy in therapeutic applications.
Summary Table of Biological Activities
Q & A
Q. What are the optimal methods for synthesizing sodium 2-(1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?
Synthesis typically involves alkylation of 1,2,4-triazole derivatives with bromoacetate, followed by saponification and neutralization. Continuous-flow systems (e.g., microreactors) improve efficiency by enhancing heat/mass transfer and reducing side reactions. For example, flow conditions at 80–100°C with residence times <30 minutes achieved >90% conversion in triazole alkylation . Key parameters include pH control during saponification (pH 10–12) and stoichiometric ratios of triazole to alkylating agent (1:1.2 molar ratio) to minimize unreacted starting material .
Q. How is this compound characterized structurally and functionally?
Combined spectroscopic and crystallographic methods are essential:
- X-ray diffraction : Resolves coordination geometry (e.g., monodentate vs. bridging modes in metal complexes) .
- NMR : and NMR confirm regioselectivity of alkylation (N1 vs. N2 substitution). The acetic acid moiety shows a characteristic singlet at δ 4.2–4.5 ppm for the methylene group .
- Elemental analysis : Validates purity, with deviations >0.3% indicating residual solvents or byproducts .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a key intermediate in synthesizing phosphonic acid derivatives (e.g., (1-hydroxy-1-phosphono-2-[1,2,4]triazol-1-yl-ethyl)-phosphonic acid), which exhibit antiviral and antifungal activity. Reaction conditions (100–110°C, HPO, and PCl in chlorobenzene) optimize phosphorylation efficiency .
Advanced Research Questions
Q. How does regioselectivity in N-alkylation of 1,2,4-triazoles impact downstream applications?
N1-substituted isomers (vs. N2/N4) dominate due to steric and electronic factors. However, competing pathways can yield mixed isomers, requiring chromatographic purification. Computational studies (DFT) predict energy barriers for alkylation at different positions, guiding solvent selection (e.g., DMF enhances N1 selectivity via hydrogen bonding) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
LC-MS/MS with hydrophilic interaction chromatography (HILIC) resolves polar byproducts (e.g., unreacted triazole or hydrolyzed esters). Limit of detection (LOD) for residual bromoacetate is ≤10 ppm, validated via spike-recovery experiments (95–105% accuracy) .
Q. How does the compound’s stability vary under different storage conditions?
Degradation studies (40°C/75% RH for 6 months) show <2% decomposition when stored in airtight containers with desiccants. Aqueous solutions (pH 7–9) are stable for ≥24 hours, but acidic conditions (pH <3) hydrolyze the triazole-acetate bond .
Q. What coordination chemistry is observed with transition metals, and how does this affect material properties?
The compound forms Zn(II) complexes with a distorted tetrahedral geometry, as confirmed by single-crystal X-ray analysis. Coordination via the carboxylate oxygen enhances thermal stability (decomposition >250°C) and catalytic potential in oxidation reactions .
Q. Can this compound act as a ligand in multicomponent reactions?
Yes, it facilitates one-pot syntheses of thiochromen-4-one derivatives via Michael addition-cyclization cascades. For example, reactions with 7-fluoro-4-oxo-thiochromene yield sulfanyl acetates with >80% enantiomeric excess (ee) under chiral catalysis .
Q. What scalability challenges exist in transitioning from lab-scale to pilot-scale synthesis?
Continuous-flow systems mitigate exothermic risks during alkylation. However, saponification requires precise pH control (automated titration) to prevent gelation. Pilot-scale trials achieved 85% yield (vs. 92% lab-scale) due to slower mixing rates .
Q. How can contradictions in literature data on biological activity be resolved?
Meta-analyses of structure-activity relationships (SAR) highlight substituent effects. For instance, electron-withdrawing groups on the triazole ring enhance antifungal potency but reduce solubility. Comparative assays (e.g., MIC against Candida albicans) under standardized protocols reconcile discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
